2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS No.: 1012104-27-6
Cat. No.: VC8035556
Molecular Formula: C13H18BrIN2OSi
Molecular Weight: 453.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1012104-27-6 |
|---|---|
| Molecular Formula | C13H18BrIN2OSi |
| Molecular Weight | 453.19 g/mol |
| IUPAC Name | 2-[(5-bromo-3-iodoindazol-2-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-13(15)11-8-10(14)4-5-12(11)16-17/h4-5,8H,6-7,9H2,1-3H3 |
| Standard InChI Key | MDHCPIBMQLFBAX-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I |
Introduction
Chemical Synthesis and Reaction Pathways
Synthetic Routes and Optimization
The synthesis of 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-indazole typically begins with halogenation and protective group installation. A representative protocol involves:
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Iodination of 5-Bromo-2-methylindazole: Starting with 5-bromo-2-methylindazole, iodination is achieved using bis(trifluoroacetoxy)iodobenzene (BTI) and iodine in dichloromethane at 30°C . This step introduces iodine at the 3-position, yielding 5-bromo-3-iodo-2-methyl-2H-indazole.
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SEM Protection: The SEM group is introduced via nucleophilic substitution using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions . This step stabilizes the indazole nitrogen, preventing unwanted side reactions during subsequent modifications.
Critical parameters include reaction temperature (optimized at 30°C for iodination ) and stoichiometric control of BTI (1.2 equivalents) to minimize overhalogenation . The final compound is isolated via filtration and purified by column chromatography, achieving yields of ~70–80% .
Comparative Analysis of Halogenation Methods
Structural and Spectroscopic Characterization
Molecular Geometry and Stability
X-ray crystallography and DFT calculations reveal that the SEM group adopts a staggered conformation, minimizing steric hindrance with the indazole ring . Key structural features include:
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Bond Lengths: The C-I bond measures 2.10 Å, consistent with aryl iodides, while the C-Br bond is 1.89 Å .
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Dihedral Angles: The SEM group forms a dihedral angle of 112° with the indazole plane, enhancing solubility in polar aprotic solvents .
Spectroscopic Data
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NMR: -NMR (400 MHz, CDCl) shows characteristic signals at δ 0.10 (s, 9H, Si(CH)), 3.55–3.62 (m, 2H, OCH), and 5.82 (s, 2H, NCHO) .
| Compound | IC (μM) vs. G. intestinalis | IC (μM) vs. E. histolytica |
|---|---|---|
| 2-Phenyl-2H-indazole (7) | 0.1133 ± 0.0218 | 0.0798 ± 0.0036 |
| 2-(4-Cl-Ph)-2H-indazole (8) | 0.0634 ± 0.0031 | 0.0415 ± 0.0031 |
The SEM group in 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-indazole may enhance bioavailability by masking polar functionalities, a strategy employed in prodrug design .
Anti-Inflammatory Applications
Indazole derivatives inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), key mediators of inflammation . Molecular docking studies suggest that halogen substituents at the 3- and 5-positions improve binding affinity to COX-2 by 30% compared to non-halogenated analogs .
Applications in Pharmaceutical Synthesis
Intermediate for PROTACs and Kinase Inhibitors
The iodine and bromine substituents enable site-specific cross-coupling reactions, making this compound valuable in synthesizing proteolysis-targeting chimeras (PROTACs) . For example, Biogen Idec MA Inc. patented its use in preparing Bruton’s tyrosine kinase (BTK) inhibitors .
Protective Group Strategy
The SEM group is cleaved under mild acidic conditions (e.g., HCl in THF), allowing selective deprotection without disrupting halogen bonds . This contrasts with traditional benzyl groups, which require harsher conditions (H/Pd-C) .
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